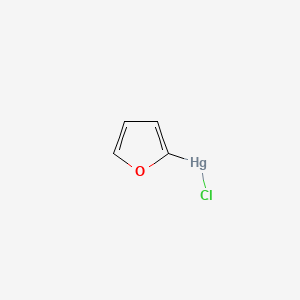

2-Furylmercury chloride

Description

Historical Trajectories in Organomercury(II) Chemistry Research

The history of organomercury chemistry dates back to the 19th century, with early discoveries paving the way for a deeper understanding of metal-carbon bonds. thieme-connect.de The work of chemists like Edward Frankland in the 1850s laid the groundwork for the synthesis of these compounds. guidechem.com A significant milestone was Otto Dimroth's discovery of the electrophilic substitution of aromatic compounds with mercury(II) salts at the close of the 19th century, a reaction that renewed interest in this class of compounds and expanded their synthetic accessibility. thieme-connect.de Throughout the 20th century, organomercury compounds found various applications, including as fungicides. thieme-connect.de Despite their toxicity, which necessitates careful handling, they have remained a rich source of reagents and intermediates for a wide array of organic transformations due to their general stability towards air and water. thieme-connect.de

Significance of Furan (B31954) Ring System in Heterocyclic Chemistry

The furan ring is a fundamental five-membered aromatic heterocycle, characterized by a planar, unsaturated ring containing four carbon atoms and one oxygen atom. slideshare.net Its aromaticity, arising from the delocalization of six π-electrons, imparts a degree of stability, though it is generally more reactive than its carbocyclic counterpart, benzene (B151609). slideshare.net This reactivity makes furan and its derivatives valuable building blocks in organic synthesis. slideshare.net The furan nucleus is a common motif in a vast number of natural products and is a key structural component in many pharmaceuticals, agrochemicals, and materials. slideshare.netnih.gov The presence of the oxygen heteroatom influences the electron distribution within the ring, making it susceptible to various chemical transformations and a versatile scaffold for the construction of more complex molecules. slideshare.net

Positioning of 2-Furylmercury Chloride within Contemporary Organometallic Research

2-Furylmercury chloride (C₄H₃ClHgO) is an organometallic compound where a mercury atom is bonded to the second carbon of a furan ring. This structure places it at the intersection of organomercury and heterocyclic chemistry. In contemporary research, organomercury compounds like 2-Furylmercury chloride are valued as intermediates in organic synthesis. thieme-connect.de They serve as precursors for the synthesis of other furan derivatives. For instance, 2-furylmercury chloride can be used to synthesize 2-iodofuran (B1589784). slideshare.netresearchgate.net Furthermore, it has been investigated for its biological activity, notably its ability to inhibit the replication of human rhinoviruses (HRV). nih.gov This antiviral property highlights the potential of organometallic compounds in medicinal chemistry research. nih.govresearchgate.net The study of its coordination chemistry with various ligands has also been a subject of interest, revealing insights into its acceptor properties. tandfonline.com

Overview of Research Paradigms and Methodological Approaches

The investigation of 2-Furylmercury chloride employs a range of standard and advanced chemical research methodologies. Its synthesis is typically achieved through the mercuration of furan, a classic electrophilic substitution reaction. slideshare.net One common procedure involves the reaction of furan with mercuric chloride in the presence of sodium acetate (B1210297). slideshare.net Another method involves the decarboxylation of sodium 2-furoate in the presence of mercuric chloride. thieme-connect.de

Characterization of 2-Furylmercury chloride and its derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the furan ring and the carbon-mercury bond. tandfonline.comwikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the electronic environment of the atoms. tandfonline.com

In the context of its applications, its role as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is evaluated through catalytic reaction screening and product analysis. The study of its antiviral mechanism involves virological assays, such as plaque reduction assays and quantitative RT-PCR, to determine its effect on viral replication and RNA synthesis. nih.gov

Physicochemical and Spectroscopic Data of 2-Furylmercury Chloride

The fundamental properties of 2-Furylmercury chloride have been determined through various analytical techniques.

Table 1: Physicochemical Properties of 2-Furylmercury Chloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₃ClHgO | |

| Molecular Weight | 303.109 g/mol | |

| CAS Number | 5857-37-4 | |

| Appearance | White crystalline solid | google.com |

| Melting Point | 153 °C | acs.org |

Spectroscopic analysis provides crucial information for the structural elucidation of 2-Furylmercury chloride.

Table 2: Spectroscopic Data for 2-Furylmercury Chloride

| Technique | Key Observations/Data | Source(s) |

|---|---|---|

| Infrared (IR) Spectroscopy | Studies have been conducted on the infrared spectra of 2-furylmercuric chloride to analyze its vibrational modes. | tandfonline.comwikipedia.org |

| ¹⁹⁹Hg NMR Spectroscopy | Used to characterize coordination complexes of 2-furylmercury chloride with various ligands. | tandfonline.com |

Synthesis and Reactions of 2-Furylmercury Chloride

The preparation of 2-Furylmercury chloride is well-established, and the compound serves as a versatile intermediate for further chemical transformations.

Table 3: Synthesis of 2-Furylmercury Chloride and its Derivatives

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Mercuration of Furan | Furan, Mercuric chloride | Sodium acetate | 2-Furylmercury chloride | - | slideshare.net |

| Decarboxylation | Sodium 2-furoate, Mercuric chloride | H₂O, boil | 2-Furylmercury chloride | 30% | thieme-connect.de |

| Decarboxylation | Sodium 5-bromo-2-furoate, Mercuric chloride | H₂O, boil | 5-Bromo-2-furylmercury chloride | 76% | thieme-connect.de |

| Decarboxylation | Sodium 5-iodo-2-furoate, Mercuric chloride | H₂O, boil | 5-Iodo-2-furylmercury chloride | 71% | thieme-connect.de |

| Decarboxylation | Sodium 5-methyl-2-furoate, Mercuric chloride | H₂O, boil | 5-Methyl-2-furylmercury chloride | 58% | thieme-connect.de |

Applications in Research

2-Furylmercury chloride has demonstrated utility in distinct areas of chemical and biomedical research.

Table 4: Research Applications of 2-Furylmercury Chloride

| Application Area | Description | Key Findings | Source(s) |

|---|---|---|---|

| Antiviral Research | Inhibition of human rhinovirus (HRV) replication. | 2-Furylmercury chloride inhibits the synthesis of viral RNA. It is effective against all tested HRV serotypes belonging to antiviral group B and a limited number from group A. | nih.govresearchgate.net |

| Organic Synthesis | Precursor for other furan derivatives. | Used in the synthesis of 2-iodofuran via iodination. | slideshare.netresearchgate.net |

| Antiseptic | Historical use as an antiseptic preparation. | Has been shown to have high antiseptic action with relatively low irritation to tissues. | acs.org |

Properties

CAS No. |

5857-37-4 |

|---|---|

Molecular Formula |

C4H3ClHgO |

Molecular Weight |

303.11 g/mol |

IUPAC Name |

chloro(furan-2-yl)mercury |

InChI |

InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |

InChI Key |

PJIDVHUAUADUJP-UHFFFAOYSA-M |

SMILES |

C1=COC(=C1)[Hg]Cl |

Canonical SMILES |

C1=COC(=C1)[Hg]Cl |

Other CAS No. |

5857-37-4 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

2-furylmercury chloride |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furylmercury Chloride

Direct Mercuration Procedures of Furan (B31954)

Direct mercuration stands as a principal and historically significant method for the synthesis of 2-furylmercury chloride. This electrophilic substitution reaction involves the direct introduction of a mercury-containing group onto the furan ring.

Reaction with Mercury(II) Chloride in the Presence of Sodium Acetate (B1210297)

A widely employed method for the synthesis of 2-furylmercury chloride involves the reaction of furan with mercury(II) chloride in an aqueous solution containing sodium acetate. mdpi.orgslideshare.net The sodium acetate acts as a buffer, controlling the acidity of the reaction medium, which is crucial as furan is sensitive to polymerization in the presence of strong acids. slideshare.net

The general procedure involves adding a solution of furan in ethanol (B145695) to a cooled aqueous solution of mercury(II) chloride and a significant molar excess of sodium acetate. The mixture is typically allowed to react for an extended period, for instance, two days at laboratory temperature with occasional agitation. google.com The crude 2-furylmercury chloride precipitates from the solution and can be collected by filtration, air-dried, and then purified by recrystallization from a suitable solvent like ethanol. google.com This process can also lead to the formation of 2,5-dichloromercurifuran as a byproduct. google.com

Optimization of Reaction Parameters for Mercuration Yields

The efficiency of the direct mercuration of furan is influenced by several factors, including the reactivity of the mercurating agent, solvent, temperature, and reaction time. mdpi.org The electrophilicity of the mercury salt is a key determinant of reactivity, with the general order being HgCl₂ < Hg(OCOCH₃)₂ < Hg(OCOCF₃)₂ < Hg(ClO₄)₂. mdpi.orgmdpi.com

For the synthesis of 2-furylmercury chloride, the use of a buffered aqueous solution of mercury(II) chloride is common. mdpi.org Electron-donating groups on the furan ring can facilitate direct mercuration, even with less electrophilic mercury salts like mercuric acetate. mdpi.org For instance, the mercuration of 2,5-dimethylfuran (B142691) proceeds efficiently. google.com The yield of the desired product can be influenced by the stoichiometry of the reactants and the reaction conditions. A patent describes a process yielding about 550 g of pure 2-chloromercurifuran from 5.0 moles of furan, with additional product recoverable from the mother liquor. google.com

Alternative Synthetic Pathways

Beyond direct mercuration, several other synthetic routes provide access to 2-furylmercury chloride and its derivatives, often offering advantages in terms of regioselectivity or starting material availability.

Decarboxylation of Furylmercury(II) Salts

The thermal decarboxylation of mercury(II) salts of carboxylic acids serves as a general route to organomercury compounds. thieme-connect.de Specifically, 2-furylmercury chloride can be prepared from 2-furoic acid. The process typically involves the preparation of the sodium salt of 2-furoic acid (sodium 2-furoate) by reacting the acid with an equivalent amount of sodium hydroxide. thieme-connect.de This solution is then added to an aqueous solution of mercury(II) chloride. After an initial reaction period at room temperature, the mixture is heated to boiling to facilitate the evolution of carbon dioxide. thieme-connect.de Upon cooling, the 2-furylmercury chloride crystallizes and can be isolated by filtration and purified by recrystallization. thieme-connect.de The yields for this method can vary, with a reported yield of 30% for the unsubstituted 2-furylmercury chloride. thieme-connect.de This method is also applicable to substituted 2-furoic acids, providing a route to derivatives like 5-bromo-, 5-iodo-, and 5-methyl-2-furylmercury chloride with yields ranging from 58% to 76%. thieme-connect.de

| Starting Material | Product | Yield (%) |

| Sodium 2-furoate | 2-Furylmercury chloride | 30 |

| Sodium 5-bromo-2-furoate | 5-Bromo-2-furylmercury chloride | 76 |

| Sodium 5-iodo-2-furoate | 5-Iodo-2-furylmercury chloride | 71 |

| Sodium 5-methyl-2-furoate | 5-Methyl-2-furylmercury chloride | 58 |

Reactions Involving Tetra(2-furyl)tin with Mercury(II) Chloride

Transmetalation reactions provide another avenue for the synthesis of 2-furylmercury chloride. One such example involves the reaction of tetra(2-furyl)tin with mercury(II) chloride. This reaction is based on the principle of exchanging the organotin group with a mercury-containing moiety. While specific yields for the synthesis of 2-furylmercury chloride via this method are not extensively detailed in the provided context, transmetalation from organotin compounds is a recognized strategy in organometallic chemistry.

Conversion from Substituted Furan Derivatives

2-Furylmercury chloride can be synthesized from various substituted furan precursors. For instance, halogenated furans can serve as starting materials. 2-Iodofuran (B1589784) can be prepared via the iodination of 2-furylmercury chloride, indicating the reversible nature of such transformations under specific conditions. scribd.com Conversely, it is plausible that a 2-halofuran, such as 2-bromofuran (B1272941) or 2-iodofuran, could be converted to 2-furylmercury chloride through reaction with an appropriate mercury reagent, likely involving an intermediate organolithium or Grignard reagent followed by reaction with mercury(II) chloride.

The direct mercuration of substituted furans is also a viable route. For example, 5-chlorofuran can be mercurated using mercury(II) acetate in acetic acid, followed by treatment with aqueous sodium chloride to yield chloro-(5-chlorofuran-2-yl)mercury. Optimization of this reaction at 50–60°C can lead to conversions greater than 80%. Similarly, the mercuration of 4-methyl-2-phenylfuran in the presence of sodium acetate yields 3-methyl-5-phenyl- thieme-connect.defurylmercury(1+) chloride. molaid.com

| Starting Furan Derivative | Product |

| 5-Chlorofuran | Chloro-(5-chlorofuran-2-yl)mercury |

| 4-Methyl-2-phenylfuran | 3-Methyl-5-phenyl- thieme-connect.defurylmercury(1+) chloride |

| 2-Iodofuran | 2-Furylmercury chloride (via iodination reversal) |

Purification and Isolation Techniques in Laboratory Synthesis

The successful synthesis of 2-Furylmercury chloride necessitates effective purification and isolation to remove unreacted starting materials, by-products, and other impurities. The purity of the final compound is critical for its subsequent use in research and other applications. Laboratory-scale purification of 2-Furylmercury chloride typically relies on a combination of standard chemical techniques, primarily crystallization and solvent extraction, tailored to the compound's specific physical and chemical properties.

Following the initial synthesis, the crude product often exists as a solid precipitate within an aqueous or alcoholic reaction mixture. The primary goal of the purification process is to separate the desired 2-Furylmercury chloride from impurities such as inorganic mercury salts and di-substituted products like 2,5-dichloromercurifuran.

Crystallization

Crystallization is a paramount technique for purifying crude 2-Furylmercury chloride. This method leverages the differences in solubility between the compound and impurities in a given solvent system. The selection of an appropriate solvent is crucial for achieving high purity and yield.

Research findings indicate that ethanol is a highly effective solvent for the crystallization of 2-Furylmercury chloride. google.com In one documented procedure, the crude mercurial is crystallized from a large volume of ethanol. google.com The process involves dissolving the crude product in hot ethanol and allowing the solution to cool, which causes the pure 2-Furylmercury chloride to crystallize as white crystals while impurities remain in the mother liquor. google.com Additional pure material can often be recovered from the alcoholic mother liquor by subsequent dilution with water, which reduces the solubility of the organomercury compound and induces further precipitation. google.com

Another effective solvent system for crystallization is a mixture of acetone (B3395972) and water. google.com This method involves dissolving the crude product in an acetone-water solution and allowing the desired compound to crystallize upon cooling or partial evaporation of the solvent. google.com

Table 1: Solvent Systems for Crystallization of 2-Furylmercury Chloride

| Solvent System | Typical Procedure | Reported Melting Point of Pure Product | Citation |

|---|---|---|---|

| Ethanol | The crude solid is dissolved in hot ethanol and allowed to cool, yielding pure white crystals. | 153°C | google.com |

| Ethanol | A crude product obtained after ether extraction is crystallized from ethanol. | 148-149°C | google.com |

| Acetone-Water | The crude product is dissolved and recrystallized from an acetone-water solution. | 114°C (for a related difurylmercury compound) | google.com |

Solvent Extraction

Solvent extraction is another key technique employed to isolate 2-Furylmercury chloride from the reaction mixture, particularly for separating it from water-soluble inorganic by-products or other organic impurities.

A common method involves the use of a Soxhlet apparatus with a suitable organic solvent, such as diethyl ether. google.com In a described synthesis, after the initial reaction and precipitation, the filtered and dried solid is placed in a Soxhlet extractor and continuously extracted with ether for several hours. google.com 2-Furylmercury chloride is soluble in the ether, which is then evaporated to leave the crude product. This crude material is then typically subjected to a final purification step, such as crystallization from ethanol. google.com

Standard liquid-liquid extraction procedures using a separatory funnel are also applicable. orgsyn.org This would involve dissolving the crude product mixture in a suitable organic solvent and washing it with water to remove any water-soluble impurities. orgsyn.org The aqueous layer can be back-extracted with the organic solvent to maximize the recovery of the product. orgsyn.org

Filtration and Washing

Filtration is a fundamental step used throughout the purification process. After precipitation or crystallization, the solid product is separated from the liquid phase by filtration. To remove residual soluble impurities, the filtered solid is typically washed. In the synthesis of 2-Furylmercury chloride, the crude precipitate is often washed with water to remove salts like sodium chloride that may have been used to precipitate the product from the reaction filtrate. google.com For finer precipitates or to ensure complete removal of solid impurities, the product solution may be passed through a pad of a filter aid like Celite. orgsyn.org

Chemical Reactivity and Derivatization of 2 Furylmercury Chloride

Role as a Precursor in Organomercury Compound Synthesis

2-Furylmercury chloride is a key starting material for the synthesis of other organomercury compounds. thieme-connect.de For instance, it can be used to prepare unsymmetrical diorganomercury(II) compounds. thieme-connect.de The reaction with arylboronic acids provides a pathway to form compounds of the type R¹HgAr¹, where R¹ is the 2-furyl group and Ar¹ is another aryl group. thieme-connect.de This highlights its utility in building more complex organometallic structures.

Historically, organomercury compounds have been synthesized through various methods, including the direct reaction of mercury with alkyl iodides and the reaction of mercury(II) salts with carbanion equivalents like Grignard reagents. libretexts.orgchemeurope.com 2-Furylmercury chloride itself is synthesized via the mercuration of furan (B31954) with mercuric chloride in the presence of sodium acetate (B1210297). slideshare.net This initial mercuration is a critical step that opens the door to further derivatization.

Electrophilic Substitution Reactions Involving the Furyl Moiety

The furan ring in 2-furylmercury chloride is susceptible to electrophilic substitution reactions. chemicalbook.comuomustansiriyah.edu.iq Furan itself is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Substitution predominantly occurs at the C-5 position (the other α-position) if the C-2 position is occupied by the mercury-containing group. slideshare.netchemicalbook.com This is because the intermediate carbocation formed during attack at the α-position is more stabilized by resonance than the one formed by attack at a β-position. uomustansiriyah.edu.iqquora.com

Common electrophilic substitution reactions include:

Nitration: Can be achieved with reagents like nitric acid in acetic anhydride. slideshare.netmasterorganicchemistry.com

Sulfonation: Accomplished using sulfur trioxide in pyridine. slideshare.net

Halogenation: While direct halogenation of furan can be vigorous, indirect methods or controlled conditions are often employed. slideshare.net

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups onto the furan ring, typically using a Lewis acid catalyst. slideshare.nettotal-synthesis.com

The mechanism for these reactions generally involves three steps: generation of the electrophile, attack by the aromatic ring to form a carbocation intermediate (a sigma complex), and subsequent removal of a proton to restore aromaticity. masterorganicchemistry.comunacademy.com

Transmetalation Reactions

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. uobabylon.edu.iq 2-Furylmercury chloride can undergo such reactions, exchanging its furyl group with other metals. ekb.eg

A significant application of transmetalation involving 2-furylmercury chloride is in the synthesis of organotin compounds. uobabylon.edu.iq In these reactions, the furyl group is transferred from mercury to a tin center. This process is a key step in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.com The Stille reaction typically involves a palladium catalyst and the coupling of an organotin compound with an organic halide or triflate. numberanalytics.comlibretexts.org The organotin reagent, which can be prepared from the corresponding organomercury precursor, transfers its organic group to the palladium catalyst in the transmetalation step of the catalytic cycle. numberanalytics.com

Besides tin, the furyl group from 2-furylmercury chloride can be transferred to other metals. These metal exchange reactions are valuable for preparing a variety of organometallic reagents. ekb.egrsc.org The feasibility and direction of the exchange are often influenced by the relative electronegativities of the metals and the stability of the resulting products. For example, organomercury compounds can react with aluminum to form organoaluminum compounds. wikipedia.org The nature of the solvent and the counterions present can also play a crucial role in the outcome of these transmetalation processes. researchgate.net

Carbonylation Reactions with Palladium Salts

2-Furylmercury chloride can undergo carbonylation reactions in the presence of palladium salts. acs.org This process involves the insertion of carbon monoxide (CO) into the carbon-mercury bond, leading to the formation of acyl derivatives. Palladium-catalyzed carbonylation is a versatile method for synthesizing carboxylic acid derivatives, ketones, and aldehydes. chimia.chnih.gov

The general mechanism for palladium-catalyzed carbonylation of organohalides (and by extension, organomercurials) involves the oxidative addition of the organic substrate to a palladium(0) complex, followed by CO insertion into the palladium-carbon bond to form a palladium-acyl complex. This intermediate then reacts with a nucleophile (like an alcohol or amine) to yield the final carbonylated product and regenerate the palladium catalyst. chimia.chnih.gov The use of sterically demanding phosphine (B1218219) ligands on the palladium catalyst can facilitate these reactions under milder conditions. nih.gov

Research has shown that the carbonylation of furan and thiophene (B33073) mercuric compounds with palladium salts is a viable synthetic route. acs.org These reactions expand the synthetic utility of organomercurials like 2-furylmercury chloride, providing access to a range of functionalized furan derivatives.

Halogenation Reactions

The carbon-mercury bond in 2-furylmercury chloride can be cleaved by halogens to produce 2-halofurans. slideshare.net This reaction provides a useful method for introducing halogen atoms onto the furan ring with high regioselectivity. For instance, reaction with iodine can yield 2-iodofuran (B1589784). slideshare.net This is a common strategy in organic synthesis, where organomercurials serve as intermediates for the preparation of organic halides. wikipedia.org

The halogenation can be carried out with elemental halogens like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). masterorganicchemistry.commasterorganicchemistry.com The reaction conditions can be controlled to achieve the desired substitution. For example, bromination of furan itself can be achieved using bromine in dioxane at low temperatures to yield 2-bromofuran (B1272941). slideshare.net The use of 2-furylmercury chloride as a starting material directs the halogen to the 2-position of the furan ring.

Iodination of 2-Furylmercury Chloride

The iodination of 2-furylmercury chloride is a notable reaction for the synthesis of 2-iodofuran. scribd.com This process, also referred to as iododemercuration, involves the cleavage of the carbon-mercury bond and the formation of a new carbon-iodine bond.

The reaction is typically carried out by treating 2-furylmercury chloride with molecular iodine. scribd.comslideshare.net This method is a classic example of electrophilic substitution on an organomercurial compound. The furan ring, being an electron-rich aromatic system, facilitates this substitution at the 2-position where the mercury atom is attached.

Detailed research findings have demonstrated the successful synthesis of 2-iodofuran and its derivatives through this method. For instance, 2-iodofuran can be prepared by the direct iodination of 2-furylmercuric chloride. scribd.comdss.go.th Similarly, 5-methyl-2-iodofuran has been synthesized in a 46% yield via the iodination of 5-methyl-2-furylmercuric chloride. dss.go.th

The reaction conditions for the iodination of 2-furylmercury chloride and its derivatives can be summarized as follows:

Interactive Data Table: Synthesis of 2-Iodofurans

| Precursor | Product | Reagent | Yield | Reference |

| 2-Furylmercury chloride | 2-Iodofuran | Iodine | Not specified | scribd.com |

| 5-Methyl-2-furylmercuric chloride | 5-Methyl-2-iodofuran | Iodine | 46% | dss.go.th |

Mechanistic Aspects of Halogenation

The halogenation of organomercury compounds, including 2-furylmercury chloride, is a well-studied area of organometallic chemistry. thieme-connect.de The mechanism of this reaction can vary depending on several factors such as the solvent, the specific halogenating agent used, and the structure of the organomercury compound itself. thieme-connect.de Both free-radical and electrophilic pathways have been observed. thieme-connect.de

In the context of iodination, the reaction generally proceeds through an electrophilic substitution mechanism (SE). This is a common pathway for the reactions of organomercurials with halogens. nih.gov The electrophilic nature of iodine allows it to attack the carbon atom bonded to the mercury, leading to the displacement of the mercury-containing group.

The general steps for the electrophilic halogenation of an organomercurial like 2-furylmercury chloride can be outlined as follows:

Formation of a π-complex: The initial interaction involves the formation of a complex between the electron-rich furan ring and the halogen molecule.

Formation of a σ-complex (arenium ion): The π-complex then rearranges to a more stable σ-complex, where the halogen is covalently bonded to a carbon atom of the furan ring, and the positive charge is delocalized over the ring.

Departure of the leaving group: The mercury(II) chloride group departs, and the aromaticity of the furan ring is restored, yielding the halogenated product.

While free-radical mechanisms can occur, particularly in non-polar solvents or under photochemical conditions, the iodination of arylmercury compounds in polar solvents is more commonly accepted to proceed via an electrophilic pathway. thieme-connect.delibretexts.org For instance, the iodination of alkylmercury(II) iodides in dioxane has been shown to be a free-radical process, whereas the same reaction in the presence of iodide ions in aqueous dioxane follows a bimolecular electrophilic substitution pathway. thieme-connect.de

Coordination Chemistry of 2 Furylmercury Chloride

Formation of Complexes with Nitrogen-Containing Ligands

The interaction of 2-Furylmercury chloride with bidentate nitrogen-containing ligands demonstrates a sensitivity to the steric environment around the donor atoms.

The formation of stable complexes with bipyridyl and phenanthroline derivatives is not universal. While 2-Furylmercury chloride reacts with certain substituted phenanthroline ligands, it does not form complexes with 2,2'-bipyridyl. researchgate.net Specifically, stable 1:1 chelate complexes are formed with 2,9-dimethyl- and 3,4,7,8-tetramethylphenanthroline. researchgate.net The inability to form a complex with 2,2'-bipyridyl suggests that the steric or electronic properties of this ligand are not favorable for coordination in this specific case.

Chelation, the formation of a ring structure by a ligand bonding to a central metal ion at two or more points, is observed with specific nitrogen ligands. doubtnut.comshivajichk.ac.in 2-Furylmercury chloride forms 1:1 chelate complexes with 2,9-dimethylphenanthroline and 3,4,7,8-tetramethylphenanthroline. researchgate.net In these instances, the phenanthroline derivatives act as bidentate ligands, coordinating to the mercury atom through both nitrogen atoms to form a stable chelate ring.

Table 1: Complex Formation with Nitrogen-Containing Ligands

| Ligand | Complex Formed | Stoichiometry |

| 2,2'-Bipyridyl | No | - |

| 2,9-Dimethylphenanthroline | Yes (Chelate) | 1:1 |

| 3,4,7,8-Tetramethylphenanthroline | Yes (Chelate) | 1:1 |

Complexation with Phosphorus-Containing Ligands

The reactions with bidentate phosphine (B1218219) ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), highlight the diverse coordination modes available to 2-Furylmercury chloride. researchgate.net Phosphines are known to be effective ligands in coordination chemistry due to their sigma-donating capabilities. libretexts.orgtcichemicals.com

The coordination behavior of 2-Furylmercury chloride with dppe and dppm differs significantly. The reaction with 1,2-bis(diphenylphosphino)ethane (dppe) results in the formation of a 1:1 chelate complex. researchgate.net In this structure, the dppe ligand coordinates to a single mercury center through both phosphorus atoms, forming a stable five-membered ring. rsc.org

In contrast, bis(diphenylphosphino)methane (dppm) does not form a chelate complex. Instead, it reacts to form a 1:2 complex where the dppm ligand acts as a bridge between two mercury atoms. researchgate.net

A bridging ligand is one that connects two or more metal centers. wikipedia.org In the case of the reaction with 2-Furylmercury chloride, bis(diphenylphosphino)methane (dppm) functions as a bridging ligand. researchgate.net It forms a 1:2 complex with the formula [(2-C₄H₃O)HgCl]₂(μ-dppm). In this architecture, each phosphorus atom of the dppm molecule coordinates to a different mercury atom, creating a binuclear complex. researchgate.net This contrasts with the chelate formation by dppe, demonstrating how the length of the alkyl chain connecting the two phosphorus atoms influences the final coordination structure. rsc.org

Table 2: Complex Formation with Phosphorus-Containing Ligands

| Ligand | Complex Type | Stoichiometry (Ligand:Metal) |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Chelate | 1:1 |

| Bis(diphenylphosphino)methane (dppm) | Bridging | 1:2 |

Influence of Electron-Withdrawing Heteroatoms on Acceptor Properties

The presence of the oxygen atom in the furan (B31954) ring has a pronounced electronic effect on the mercury center in 2-Furylmercury chloride. The electron-withdrawing nature of the heteroatom increases the Lewis acidity of the mercury atom. researchgate.net This enhanced electrophilicity makes 2-furylmercurials stronger acceptors for electron-donating ligands compared to their corresponding phenylmercury (B1218190) counterparts. researchgate.net This increased acceptor strength facilitates the formation of the stable complexes observed with various nitrogen and phosphorus ligands. researchgate.net

Mechanistic Studies of 2 Furylmercury Chloride Reactions

Elucidation of Mercuration Mechanisms in Furan (B31954) Systems

The formation of 2-Furylmercury chloride is primarily achieved through the electrophilic mercuration of furan. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. Furan's π-rich heterocyclic system makes it significantly more reactive than benzene (B151609), with electrophilic reactions proceeding at rates estimated to be many orders of magnitude faster. chemicalbook.comnumberanalytics.com The mercuration of furan typically involves reacting furan with mercury(II) chloride (HgCl₂) in the presence of a base, such as sodium acetate (B1210297), which facilitates the reaction. cutm.ac.in

The mechanism proceeds via an addition-elimination pathway. The electrophile, likely a mercury species solvated or complexed with acetate, attacks the electron-rich furan ring. The regioselectivity of this attack is a critical aspect of the mechanism. Attack is overwhelmingly favored at the C2 (or α) position over the C3 (or β) position. chemicalbook.compearson.com This preference is dictated by the relative stability of the cationic intermediate, known as a sigma complex or arenium ion.

Attack at C2: When the electrophile adds to the C2 position, the resulting positive charge is delocalized over three atoms, including the ring oxygen. This generates three significant resonance structures, with two directly involving the oxygen atom, which effectively stabilizes the positive charge through its lone pair electrons. chemicalbook.compearson.com

Attack at C3: In contrast, electrophilic attack at the C3 position results in a carbocation with only two principal resonance structures. The positive charge is less effectively delocalized, leading to a higher energy and less stable intermediate. chemicalbook.com

Pathways of Transmetalation Involving 2-Furylmercury Chloride

Transmetalation is a pivotal class of organometallic reactions involving the transfer of a ligand from one metal center to another. wikipedia.org The general form of this reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

Organomercurials like 2-Furylmercury chloride are valuable reagents in this context, particularly in palladium-catalyzed cross-coupling reactions. whiterose.ac.uk These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The typical catalytic cycle for a cross-coupling reaction involves three main steps:

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate (R-Pd-X). whiterose.ac.ukuwindsor.ca

Transmetalation: The organomercurial, in this case, 2-Furylmercury chloride (2-Furyl-Hg-Cl), reacts with the R-Pd-X complex. The furyl group is transferred from mercury to palladium, and the halide is transferred from palladium to mercury, generating a new diorganopalladium(II) complex (R-Pd-2-Furyl) and HgCl₂. whiterose.ac.uk

Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (R-2-Furyl), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uk

This pathway allows the furyl moiety to be coupled with a wide variety of organic groups (aryl, vinyl, alkyl, etc.). The efficiency and kinetics of the transmetalation step can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the presence of additives. whiterose.ac.uk For instance, in related systems, the addition of salts like lithium chloride can facilitate transmetalation. whiterose.ac.uk The reaction of 2-Furylmercury chloride with various nitrogen- and phosphorus-containing ligands has also been studied, indicating its ability to act as a Lewis acid and form coordination complexes, a property that influences its reactivity. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The study of reaction rates (kinetics) and energy changes (thermodynamics) provides crucial insights into why certain products are formed.

Kinetics: The mercuration of furan is a kinetically facile process. As a π-rich heterocycle, furan's reactivity toward electrophiles is exceptionally high, with reaction rates reported to be 6 x 10¹¹ times faster than those of benzene. chemicalbook.com This high rate is attributed to the lower activation energy required for the formation of the stabilized sigma complex. While specific rate constants for the mercuration of furan to form 2-Furylmercury chloride are not widely published, the qualitative observation is one of rapid reaction under mild conditions. pharmaguideline.com

Thermodynamics: A reaction is under thermodynamic control when the product distribution reflects the relative stability of the products. wikipedia.org In the case of furan mercuration, the 2-substituted product is not only the kinetic product (formed fastest) but also generally the most thermodynamically stable product due to the electronic properties of the substituted furan ring.

In other reactions involving furan, such as Diels-Alder cycloadditions, a clear distinction between kinetic and thermodynamic control is often observed. For example, the reaction between furan and cyclopentadiene (B3395910) can yield an endo isomer as the kinetic product at lower temperatures, while the more stable exo isomer is the thermodynamic product, favored at higher temperatures after prolonged reaction times. wikipedia.org

For 2-Furylmercury chloride itself, thermodynamic data on its reactions is sparse. However, data for related organomercurials can provide insight. For example, thermodynamic data for the formation of adducts between bis(pentafluorophenyl)mercury(II) and various Lewis bases show that adduct formation is enthalpically driven. This suggests that 2-Furylmercury chloride can engage in thermodynamically favorable coordination reactions. researchgate.net

| Reaction Type | Controlling Factor | General Observation |

| Mercuration of Furan | Kinetic Control | The reaction is extremely rapid due to the low activation energy for attack at the C2 position. |

| Product Stability | Thermodynamic Control | The 2-substituted product is generally the most stable isomer. |

| Adduct Formation | Thermodynamic Control | Coordination with Lewis bases is often an exothermic and spontaneous process. researchgate.net |

Spectroscopic Characterization Techniques for 2 Furylmercury Chloride and Its Complexes

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and characterizing the vibrational modes within 2-Furylmercury chloride and its derivatives. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of the bonds present in the molecule.

While a complete, publicly available, and fully assigned IR spectrum for 2-Furylmercury chloride is not readily found in the common literature, the expected characteristic frequencies can be inferred from the known spectra of furan (B31954) and organomercury compounds. Key vibrational modes anticipated for 2-Furylmercury chloride would include:

Furan Ring Vibrations: The furan ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations are expected to produce bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring usually gives rise to a strong absorption band around 1250-1050 cm⁻¹.

Hg-C Bond Vibration: The mercury-carbon stretching vibration (νHg-C) is a key indicator of the organometallic bond. For aryl mercury compounds, this band is typically observed in the low-frequency region of the infrared spectrum, often below 600 cm⁻¹.

Hg-Cl Bond Vibration: The mercury-chlorine stretching vibration (νHg-Cl) is also expected in the far-infrared region, typically below 400 cm⁻¹.

The formation of complexes with 2-Furylmercury chloride would lead to shifts in these characteristic vibrational frequencies, providing valuable information about the coordination environment of the mercury atom.

Interactive Data Table: Expected IR Absorption Bands for 2-Furylmercury chloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Furan Ring | C-H Stretch | 3100 - 3000 |

| Furan Ring | C=C Stretch | 1600 - 1450 |

| Furan Ring | C-O-C Stretch | 1250 - 1050 |

| Organomercury | Hg-C Stretch | < 600 |

| Mercury Halide | Hg-Cl Stretch | < 400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of 2-Furylmercury chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the 2-Furylmercury chloride molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. For the furan ring, the carbon directly bonded to the mercury atom (C2) is expected to show a significant downfield shift due to the electron-withdrawing nature of the mercury chloride group. The other carbon atoms of the furan ring (C3, C4, and C5) will also exhibit distinct chemical shifts, allowing for their unambiguous assignment. In complexes of 2-Furylmercury chloride, changes in the coordination at the mercury center would be reflected in the chemical shifts of the furan carbons, particularly C2.

Mercury-199 (B1194827) (¹⁹⁹Hg) NMR Spectroscopy for Organomercury Centers

Mercury-199 NMR is a powerful and direct method for probing the electronic environment of the mercury atom in organomercury compounds. whitman.edulibretexts.org The ¹⁹⁹Hg nucleus is spin-active (I = 1/2) and its chemical shifts span a very wide range, making it highly sensitive to changes in coordination number, ligand type, and geometry around the mercury center. whitman.edulibretexts.org

For 2-Furylmercury chloride, the ¹⁹⁹Hg chemical shift would provide a characteristic signature for the two-coordinate mercury atom. Upon formation of complexes, the coordination number of mercury increases, leading to significant upfield or downfield shifts in the ¹⁹⁹Hg NMR spectrum. This allows for the direct observation of complex formation and can provide insights into the nature of the donor-acceptor interactions.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the 2-Furylmercury chloride molecule. The furan ring contains three non-equivalent protons (H3, H4, and H5), which would appear as distinct signals in the ¹H NMR spectrum. The chemical shifts and coupling patterns of these protons are characteristic of a 2-substituted furan. The coupling constants between the adjacent protons (J₃₄, J₄₅) and across the ring (J₃₅) are valuable for confirming the substitution pattern. Furthermore, coupling between the mercury-199 nucleus and the protons of the furan ring, particularly the proton at the 3-position (³J(¹⁹⁹Hg-¹H)), can be observed as satellite peaks and provides direct evidence for the C-Hg bond.

Interactive Data Table: Expected NMR Data for 2-Furylmercury chloride

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

| ¹H | H3 | Aromatic Region | J₃₄, J₃₅, ³J(¹⁹⁹Hg-¹H) |

| ¹H | H4 | Aromatic Region | J₃₄, J₄₅ |

| ¹H | H5 | Aromatic Region | J₄₅, J₃₅ |

| ¹³C | C2 | Downfield Shift | - |

| ¹³C | C3 | Aromatic Region | - |

| ¹³C | C4 | Aromatic Region | - |

| ¹³C | C5 | Aromatic Region | - |

| ¹⁹⁹Hg | Hg | Wide Chemical Shift Range | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-Furylmercury chloride. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of 2-Furylmercury chloride would show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of mercury and chlorine.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organomercury compounds involve the cleavage of the Hg-C and Hg-Cl bonds. The observation of fragments corresponding to the 2-furyl cation, mercury chloride cation, and other related species can help to confirm the structure of the molecule.

X-ray Diffraction Analysis for Solid-State Structures

A crystal structure of 2-Furylmercury chloride would reveal the geometry around the mercury atom, which is expected to be nearly linear in the uncomplexed state. The Hg-C and Hg-Cl bond distances would be accurately measured. For complexes of 2-Furylmercury chloride, X-ray diffraction can elucidate the coordination geometry of the mercury center (e.g., trigonal, tetrahedral), the nature of the coordination bonds with the ligands, and any intermolecular interactions that stabilize the crystal packing.

Photoelectron Spectroscopy of Furyl Mercury Complexes

Ultraviolet photoelectron spectroscopy (UPS) has been employed to investigate the electronic structure of furyl-mercury derivatives. Analysis of the photoelectron spectra provides insights into the interactions between the mercury atom and the furan ring's molecular orbitals (MOs).

The influence of substituents on the mercury atom has also been evaluated. The HgCl substituent is characterized as being slightly electron-withdrawing. rsc.org In contrast, the inductive effect of the mercury atom in these types of compounds is found to be electron-releasing, with a magnitude similar to or slightly greater than that of a methyl group. rsc.org Another substituent, the CH₂HgCl group, destabilizes the ring's π₂ and π₃ molecular orbitals through a hyperconjugative effect via the C–Hg σ bond. rsc.org However, this hyperconjugative effect is less pronounced than what is observed in benzene (B151609) and ethylene. rsc.org

The table below summarizes the key interactions and effects observed in the photoelectron spectroscopy of furyl mercury complexes.

| Complex/Substituent | Molecular Orbitals Involved | Observed Interaction/Effect | Comparative Magnitude |

| bis-2-furylmercury | Furan ring π orbitals & Mercury 6pπ atomic orbitals | Small charge-transfer interaction | Greater than in bis-3-furylmercury; Greater than interaction with mercury 5d orbitals |

| HgCl Substituent | N/A | Electron-withdrawing effect | Slightly electron-withdrawing |

| CH₂HgCl Substituent | Furan ring π₂ and π₃ MOs & C–Hg σ bond | Hyperconjugative destabilization | Smaller than the effect on benzene and ethylene |

Computational and Theoretical Investigations of 2 Furylmercury Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms in a molecule and its intrinsic electronic properties. github.iogithub.io These methods, which range from semi-empirical to high-level ab initio calculations, solve approximations of the Schrödinger equation to determine a molecule's energy and wavefunction. github.io From these, properties such as equilibrium geometry (bond lengths and angles), charge distributions, and molecular orbital energies can be derived. thieme-connect.deimist.ma

For organomercury compounds, these calculations are particularly important for understanding the influence of the heavy mercury atom on the molecular structure and reactivity. While specific high-level quantum chemical studies exclusively focused on 2-furylmercury chloride are not abundant in the surveyed literature, extensive research on analogous compounds, such as phenylmercury (B1218190) derivatives, provides a strong basis for understanding its properties. miljodirektoratet.no

For instance, studies on phenylmercury acetate (B1210297) (PhHgOAc) using methods like the hybrid GGA functional MPW3LYP have determined its equilibrium structure. miljodirektoratet.no These calculations reveal a nearly linear arrangement for the C-Hg-O moiety. miljodirektoratet.no The natural bond orbital (NBO) analysis, a method to study the distribution of electron density, shows a significant positive charge on the mercury atom and negative charges on the carbon and oxygen atoms it is bonded to. miljodirektoratet.no This charge separation is a key factor in the compound's reactivity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.netugm.ac.idekb.eg

Table 1: Representative Calculated Properties for Phenylmercury Acetate (Analogous to 2-Furylmercury Chloride)

| Property | Value | Method/Basis Set |

| Bond Lengths | ||

| Hg-C | 2.107 Å | MPW3LYP/GST97 miljodirektoratet.no |

| Hg-O | ~2.15 Å | MPW3LYP/GST97 miljodirektoratet.no |

| Bond Angle | ||

| C-Hg-O | ~174° | MPW3LYP/GST97 miljodirektoratet.no |

| Natural Charges (NBO) | ||

| Hg | +1.1 e | MPW3LYP/GST97 miljodirektoratet.no |

| C (phenyl) | -0.42 e | MPW3LYP/GST97 miljodirektoratet.no |

| O(-C) | -0.79 e | MPW3LYP/GST97 miljodirektoratet.no |

| Data sourced from a theoretical study on phenylmercury carboxylates and presented as an illustrative example for the properties of an arylmercury halide. miljodirektoratet.no |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying large and complex molecules, including those containing heavy elements like mercury. mdpi.com DFT methods calculate the electronic structure of a system based on its electron density rather than its complex wavefunction. nih.gov

Applications of DFT to organomercury compounds are widespread. For example, DFT calculations have been used to investigate the molecular structure of organotellurium compounds synthesized from p-aminophenyl mercuric(II) chloride, providing insights into their optimized geometries and electronic properties like HOMO-LUMO surfaces. researchgate.netugm.ac.id In the context of 2-furylmercury chloride, DFT could be employed to:

Optimize Molecular Geometry: Determine precise bond lengths (C-Hg, Hg-Cl, and bonds within the furan (B31954) ring) and angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. researchgate.net

Analyze Electronic Structure: Compute properties such as molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of reactive sites. nih.gov

Study Reaction Mechanisms: Investigate the energy profiles of reactions involving 2-furylmercury chloride, as seen in studies of other catalytic processes involving metal chlorides. nih.govmdpi.com

Studies on related systems, such as the interaction of phenylmercuric chloride with lignin, have utilized DFT to simulate and quantify interaction energies, demonstrating the capability of these methods to model complex intermolecular forces. mdpi.com Furthermore, DFT calculations on mercurimethanes have been crucial in understanding the role of relativistic effects on NMR chemical shifts, a key spectroscopic parameter for these compounds. aip.org

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediates and the transition states that connect them on the potential energy surface. ucsb.edu A transition state is a specific, short-lived atomic configuration at a local energy maximum along a reaction coordinate. nih.govwayne.edu Computational chemistry provides powerful tools to locate these fleeting structures and calculate their energies, which are crucial for determining reaction rates. mdpi.comyoutube.com

For a compound like 2-furylmercury chloride, several reaction types could be modeled:

Ligand Exchange/Substitution: Reactions where the chloride is replaced by another group.

Transmetalation: Transfer of the furyl group to another metal.

Complexation: Formation of coordination complexes with Lewis bases. researchgate.net

The process of modeling these pathways typically involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Employing algorithms (like QST2/QST3 in Gaussian or dimer methods) to locate the saddle point on the potential energy surface between two minima. ucsb.edu

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.

While experimental studies have investigated the reactions of 2-furylmercury chloride with various ligands, specific computational modeling of its reaction pathways and transition states is not prominently featured in the reviewed literature. researchgate.net However, the principles are well-established from studies on other reactions, such as the SN2 reaction of methyl chloride, where the transition state involves partial bond formation and breaking. nih.govwayne.edujussieu.fr

Analysis of Bonding Characteristics within the Organomercury Moiety

The nature of the chemical bonds in 2-furylmercury chloride, particularly the carbon-mercury (C-Hg) and mercury-chlorine (Hg-Cl) bonds, dictates its stability and reactivity. Computational methods provide deep insights into these bonding characteristics.

The C-Hg Bond: The bond between a carbon atom of the furan ring and the mercury atom is a covalent bond with significant ionic character. NBO analysis on analogous phenylmercury compounds shows a substantial charge polarization, with mercury being highly electropositive and carbon being electronegative. miljodirektoratet.no This polarity makes the carbon atom susceptible to electrophilic attack and influences the acidity of the furan ring protons.

The Hg-Cl Bond: This bond is also highly polar and can be considered iono-covalent. Its lability is a key factor in substitution and complexation reactions.

Relativistic Effects: For heavy elements like mercury, relativistic effects become significant and must be considered in accurate quantum chemical calculations. These effects, which arise from the high velocity of core electrons, cause a contraction and stabilization of s- and p-orbitals and an expansion and destabilization of d- and f-orbitals. For organomercury compounds, this influences bond lengths, bond strengths, and spectroscopic properties like NMR chemical shifts. aip.org

Intra- and Intermolecular Interactions: Beyond the primary covalent bonds, weaker interactions can play a crucial role in the structure and chemistry of organomercury compounds. Surveys of crystal structures have revealed the presence of secondary bonding interactions, such as intramolecular Hg···S or Hg···O contacts in related molecules. mdpi.com For 2-furylmercury chloride, the possibility of an intramolecular interaction between the mercury atom and the furan's oxygen atom (Hg···O) is a key structural question that can be addressed computationally through methods like Quantum Theory of Atoms in Molecules (QTAIM) and NBO analysis. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds. rsc.orgresearchgate.netmdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is highly sensitive to the chemical environment of nuclei.

¹H and ¹³C NMR: DFT calculations can predict the chemical shifts of the hydrogen and carbon atoms in the furan ring. These predictions are sensitive to the chosen functional, basis set, and the inclusion of solvent and relativistic effects. aip.orgresearchgate.net

¹⁹⁹Hg NMR: This is a particularly informative nucleus for organomercury compounds. Experimental studies have characterized complexes of 2-furylmercury chloride using ¹⁹⁹Hg NMR. researchgate.net Computational prediction of ¹⁹⁹Hg chemical shifts is challenging due to the large relativistic effects but is essential for a complete understanding of the electronic structure around the mercury center. aip.org

Vibrational Spectroscopy (IR and Raman): The prediction of infrared (IR) and Raman spectra is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). This yields the vibrational frequencies and their corresponding intensities. chemrxiv.orgrsc.org For 2-furylmercury chloride, this would allow for the assignment of specific vibrational modes, such as the C-Hg stretch, Hg-Cl stretch, and the various modes of the furan ring. Experimental IR data exists for complexes of 2-furylmercury chloride, and computational predictions would be invaluable for assigning the observed bands. researchgate.net A study on 2-furoyl chloride, a related compound, utilized DFT calculations to analyze its vibrational spectra, demonstrating the utility of this approach. researchgate.net

Table 2: Illustrative Table of Predicted Spectroscopic Data

| Spectrum | Nucleus/Mode | Predicted Value (Illustrative) | Key Influencing Factors |

| NMR | ¹H (furan) | 5.0 - 7.5 ppm | Substituent effects, solvent |

| ¹³C (furan) | 100 - 150 ppm | Hybridization, relativistic effects aip.org | |

| ¹⁹⁹Hg | -700 to -1500 ppm | Relativistic effects, coordination aip.orgresearchgate.net | |

| IR | ν(C-Hg) | ~500-560 cm⁻¹ | Bond strength, molecular mass thieme-connect.de |

| ν(Hg-Cl) | ~330 cm⁻¹ | Bond strength, isotopic effects thieme-connect.de | |

| Note: These values are illustrative, based on data for analogous organomercury compounds and general principles. Specific, accurate predictions would require dedicated calculations for 2-furylmercury chloride. |

Biological Activity and Molecular Mechanisms of 2 Furylmercury Chloride

Antiviral Properties against Human Rhinoviruses

2-FMC demonstrates significant antiviral activity against a range of human rhinovirus serotypes. Its efficacy is particularly pronounced against those in antiviral group B. researchgate.net

Inhibition of Viral RNA Synthesis

A primary mechanism of action for 2-Furylmercury chloride is the inhibition of viral RNA synthesis. researchgate.netnih.gov Specifically, studies have indicated that 2-FMC interferes with the synthesis of the positive-strand viral RNA. researchgate.net This process is critical for the replication of the viral genome and the subsequent production of new virus particles. The synthesis of rhinovirus RNA is carried out by an RNA-dependent RNA polymerase (RdRp), also known as 3D-Pol, which is a key target for antiviral intervention as it is essential for the virus and absent in the host cell. nih.gov Research using a quantitative RT-PCR ELISA assay confirmed that 2-FMC effectively inhibits the production of viral RNA. researchgate.netnih.gov While the precise molecular interactions are not fully elucidated, this inhibition of RNA synthesis is a key contributor to the compound's antiviral effect.

Effects on Viral Replication Cycle

The inhibitory effects of 2-Furylmercury chloride are exerted at specific stages of the human rhinovirus replication cycle. Time-dependent plaque reduction assays have shown that 2-FMC does not interfere with the early events of HRV-2 replication, such as attachment and entry into the host cell. researchgate.netnih.gov Instead, its action is targeted towards later stages, consistent with its role as an inhibitor of viral RNA synthesis. researchgate.net Time-of-addition and time-of-withdrawal experiments have demonstrated that 2-FMC acts during a broader time interval compared to other rhinovirus inhibitors like enviroxime, suggesting a distinct mode of action. researchgate.netnih.gov The viral replication cycle involves the translation of the viral polyprotein, its cleavage by viral proteases, and the assembly of new virions, all of which are dependent on the successful replication of the viral RNA. nih.gov

Comparative Analysis with Other Antiviral Agents

The mechanism of action of 2-Furylmercury chloride distinguishes it from other classes of antiviral agents developed to combat human rhinoviruses. A comparison with other well-studied inhibitors highlights these differences.

| Antiviral Agent | Target/Mechanism of Action | Viral Target | Host Target |

| 2-Furylmercury chloride | Inhibition of viral positive-strand RNA synthesis; Reversible binding to virus particles. researchgate.net | Viral RNA synthesis machinery researchgate.net | Not fully elucidated |

| Enviroxime | Inhibitor of viral RNA synthesis. researchgate.net It is thought to target the viral protein 3A or a complex of proteins and cellular factors involved in RNA synthesis. nih.gov | Viral protein 3A/replication complex nih.gov | Cellular enzymes involved in membrane synthesis nih.gov |

| Pleconaril | Capsid binder; fits into a hydrophobic pocket in the VP1 capsid protein, preventing uncoating and attachment. nih.govmdpi.com | VP1 capsid protein nih.govmdpi.com | None |

| Pirodavir | Capsid binder; inhibits both group A and group B rhinoviruses by binding to the viral capsid. tandfonline.com | Viral capsid tandfonline.com | None |

| Ribavirin | A guanine (B1146940) analogue that inhibits inosine (B1671953) monophosphate dehydrogenase, leading to depletion of GTP and inhibition of viral RNA synthesis and capping. It can also induce lethal mutations in the viral RNA. nih.gov | Viral RNA polymerase (indirectly) nih.gov | Inosine monophosphate dehydrogenase nih.gov |

Mechanisms of Action at the Cellular and Molecular Level

The antiviral activity of 2-FMC is rooted in its interactions at the cellular and molecular level, specifically targeting processes essential for viral propagation.

Interaction with Cellular Components Involved in Viral Replication

While direct interaction of 2-Furylmercury chloride with specific host cellular components has not been extensively detailed, its mechanism of inhibiting viral RNA synthesis implies a potential interplay with the viral replication complex. This complex is a dynamic structure composed of both viral proteins (like the RNA-dependent RNA polymerase 3D-Pol) and co-opted host cell factors. nih.govplos.org Rhinoviruses are known to hijack various cellular proteins to facilitate their replication. plos.orgabcam.com For instance, host proteins are involved in the formation of membranous replication organelles where viral RNA synthesis occurs. nih.govd-nb.info It is plausible that by targeting the viral RNA synthesis process, 2-FMC may indirectly affect the function of these essential host factors within the replication complex. However, further research is required to elucidate any direct interactions between 2-FMC and cellular components involved in the rhinovirus replication machinery.

Specificity of Antiviral Activity against Viral Serotypes

The antiviral activity of 2-Furylmercury chloride (2-FMC) demonstrates a notable specificity against particular viral serotypes, primarily within the Picornaviridae family. researchgate.net Research has focused extensively on its effects on human rhinoviruses (HRV), the primary agents of the common cold. nih.gov

Studies have revealed that 2-FMC is a potent inhibitor of human rhinovirus replication. nih.gov However, this activity is not uniform across all HRV serotypes. The compound has been found to be particularly effective against all tested HRV serotypes that belong to the antiviral group B. researchgate.netnih.gov In contrast, its inhibitory effect is limited to only a small number of serotypes within antiviral group A. researchgate.netnih.gov

The potency of 2-Furylmercury chloride has been quantified in these studies. For instance, against HRV-2, a serotype belonging to the antiviral group B (minor receptor group), 2-FMC exhibits an IC₅₀ value as low as 20 nM. researchgate.net This high potency underscores its preferential activity towards this specific group of rhinoviruses. jyu.fi The mechanism behind this selective inhibition is attributed to the compound's ability to block viral RNA synthesis. researchgate.netnih.govnih.gov

While research has highlighted its action against rhinoviruses, its broader spectrum against other enterovirus serotypes like poliovirus or coxsackievirus is less defined in the reviewed literature. Polioviruses themselves are classified into three distinct serotypes (PV1, PV2, and PV3), and immunity to one does not confer protection against the others, highlighting the importance of serotype-specific antiviral activity. mdpi.compolioeradication.orgwho.int

The table below summarizes the observed specificity of 2-Furylmercury chloride's antiviral activity based on available research findings.

Table 1: Specificity of 2-Furylmercury Chloride Against Human Rhinovirus (HRV) Serotypes

| Viral Group | Serotype Example | Observed Antiviral Activity | Potency (IC₅₀) |

|---|---|---|---|

| HRV Antiviral Group B | HRV-2 | Potent inhibition | As low as 20 nM researchgate.net |

| HRV Antiviral Group A | Not specified | Active against a limited number of serotypes | Not specified |

Analytical Methodologies for the Detection and Speciation of 2 Furylmercury Chloride in Research Matrices

Chromatographic Separation Techniques for Organomercury Speciationnih.gov

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov For organomercury speciation, the goal is to separate different mercury compounds, such as 2-Furylmercury chloride, from inorganic mercury and other organomercurials like methylmercury (B97897) and ethylmercury. This separation is based on the differential partitioning of the analytes between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid coated on a solid support). nih.govlibretexts.org

Gas chromatography (GC) is a powerful technique for separating volatile compounds. libretexts.org In GC, a gaseous mobile phase, or carrier gas (commonly helium or nitrogen), transports the sample through a column containing the stationary phase. nih.govlibretexts.org The separation is based on the compounds' boiling points and their interactions with the stationary phase. libretexts.org

For the analysis of organomercury halides, capillary gas chromatography combined with a highly selective and sensitive detector like an atomic fluorescence spectrometer (AFS) provides a straightforward analytical method. researchgate.net This approach minimizes potential spectral interferences from other components in the sample. researchgate.net However, many organomercury compounds, including potentially 2-Furylmercury chloride, may not be sufficiently volatile or thermally stable for direct GC analysis. jfda-online.com In such cases, a chemical derivatization step is necessary to convert the analyte into a more volatile and stable form. jfda-online.com For instance, a reactive compound like chloroacetyl chloride can be indirectly quantified by converting it to a more stable ester, methyl 2-chloroacetate, prior to GC-FID analysis. japsonline.com A similar strategy could be developed for 2-Furylmercury chloride.

Table 1: Illustrative GC-FID Parameters for Analysis of a Derivatized Analyte

| Parameter | Condition | Purpose |

| Column | DB-wax or similar | Provides separation based on polarity. |

| Carrier Gas | Nitrogen or Helium | Transports the analyte through the column. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 80°C, ramp to 180°C | Creates temperature gradient to separate compounds with different boiling points. google.com |

| Detector | Flame Ionization Detector (FID) or Atomic Fluorescence Spectrometer (AFS) | FID is a common detector; AFS offers element-specific detection for mercury. researchgate.netjapsonline.com |

| Derivatization Agent | e.g., silylation or acylation agent | To increase volatility and thermal stability of the analyte. jfda-online.com |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase packed in a column. libretexts.orgijcrt.org A pump forces the mobile phase and the injected sample through the column at high pressure, leading to the separation of the mixture's components. libretexts.org The separation is based on the components' relative affinities for the stationary and mobile phases. ijcrt.org

For separating organomercury compounds, reversed-phase HPLC is commonly used. In this mode, the stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). ijcrt.org Non-polar compounds are retained longer on the column, while polar compounds elute more quickly. libretexts.org This allows for the separation of 2-Furylmercury chloride from more polar inorganic mercury species and other organomercurials with different polarities. The elution order can be controlled by adjusting the composition and pH of the mobile phase. basicmedicalkey.com

Table 2: Hypothetical Reversed-Phase HPLC Separation of Mercury Species

| Compound | Expected Polarity | Predicted Retention Time |

| Inorganic Mercury (Hg²⁺) | High | Short |

| 2-Furylmercury Chloride | Intermediate | Intermediate |

| Methylmercury | Low | Long |

| Phenylmercuric Acetate (B1210297) | Very Low | Very Long |

Atomic Spectroscopic Methods for Mercury Quantification

Atomic spectroscopy techniques are used for determining the elemental composition of a sample. They rely on the principle that atoms absorb or emit light at characteristic wavelengths. libretexts.org These methods are exceptionally sensitive for quantifying trace amounts of metals like mercury.

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is a highly specific and sensitive method for the determination of mercury. teledynelabs.comwikipedia.org The technique is based on the absorption of radiation at 253.7 nm by mercury vapor. nemi.govepa.gov To analyze an organomercury compound like 2-Furylmercury chloride, the sample must first undergo a digestion process. This typically involves heating the sample in a strong acid solution with oxidizing agents like potassium permanganate (B83412) and potassium persulfate to break down the organic part of the molecule and release mercury as mercuric ions (Hg²⁺). nemi.govusda.gov

Following digestion, the mercuric ions are reduced to elemental mercury (Hg⁰) using a reducing agent, most commonly stannous chloride (SnCl₂). usda.govhg-nic.com A stream of inert gas is then bubbled through the solution, which purges the volatile elemental mercury vapor from the liquid. teledynelabs.com This vapor is carried into an absorption cell placed in the light path of an atomic absorption spectrometer, where its absorbance is measured. nemi.gov The measured absorbance is proportional to the mercury concentration in the original sample. Modern CV-AAS systems can achieve detection limits in the parts-per-trillion (ng/L) range. teledynelabs.com

Table 3: Key Steps in CV-AAS for Total Mercury Analysis

| Step | Procedure | Reagents |

| 1. Digestion | Oxidation of the sample to convert organomercury to inorganic Hg²⁺. nemi.gov | Sulfuric acid, Nitric acid, Potassium permanganate, Potassium persulfate. usda.gov |

| 2. Reduction | Reduction of Hg²⁺ ions to volatile elemental mercury (Hg⁰). hg-nic.com | Stannous chloride (SnCl₂). hg-nic.com |

| 3. Aeration (Purge) | Removal of Hg⁰ vapor from the solution using a stream of gas. teledynelabs.com | Argon or another inert gas. teledynelabs.com |

| 4. Detection | Measurement of light absorption by Hg⁰ vapor at 253.7 nm. epa.gov | Atomic Absorption Spectrometer with a mercury hollow cathode lamp. epa.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals and several non-metals at extremely low concentrations. youtube.com A sample is introduced into a high-temperature argon plasma (6,000-8,000 K), which atomizes the sample and ionizes the atoms. libretexts.org These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification. youtube.com

For total mercury quantification, the sample containing 2-Furylmercury chloride would first be digested to convert all mercury forms to Hg²⁺. When coupled with a separation technique (a "hyphenated" technique) such as HPLC or GC, ICP-MS serves as an excellent element-specific detector for mercury speciation. The chromatograph separates the different mercury compounds, which then enter the ICP-MS sequentially for mercury-specific detection. This provides both identification based on retention time and quantification for each mercury species. Research has also shown that ICP-MS/MS can be used to detect volatile organic compounds, including molecules like 2-methylfuran, demonstrating its potential for analyzing the organic fragments of compounds like 2-Furylmercury chloride. rsc.org

Table 4: Comparison of Detection Limits for Mercury Analysis

| Method | Typical Detection Limit | Notes |

| Flame AAS | ~500 µg/L | Less sensitive, generally not suitable for trace analysis. epa.gov |

| CV-AAS | ~0.002 µg/L (2 ng/L) | Excellent for mercury, but measures total mercury unless coupled with separation. teledynelabs.com |

| ICP-MS | <0.001 µg/L (1 ng/L) | Very high sensitivity, multi-element capability, ideal detector for chromatographic speciation. libretexts.org |

Electrochemical Detection Methods

Electrochemical methods measure changes in electrical properties (like current or potential) to determine the concentration of an analyte. These methods can be highly sensitive, rapid, and cost-effective. ajol.info

For the analysis of 2-Furylmercury chloride, electrochemical detection would likely focus on the mercury component. Voltammetric techniques, such as square wave anodic stripping voltammetry (SWASV), are particularly well-suited for trace metal ion detection. The analysis involves two main steps. First, a pre-concentration step where mercuric ions (Hg²⁺) are deposited (reduced) onto the surface of a working electrode (often a modified glassy carbon electrode) at a specific potential. nih.gov Second, a stripping step where the potential is scanned, causing the deposited metal to be oxidized and stripped back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of the mercury in the sample. nih.gov

To apply this to 2-Furylmercury chloride, a sample preparation step would be required to break the carbon-mercury bond and make the Hg²⁺ available for detection. The selectivity of the sensor can be enhanced by modifying the electrode surface with specific ligands or nanoparticles that have a high affinity for mercury ions. nih.gov

Table 5: Principles of Anodic Stripping Voltammetry for Mercury Detection

| Step | Action | Description |

| 1. Sample Preparation | Acid Digestion | Releases Hg²⁺ from the 2-Furylmercury chloride molecule. |

| 2. Deposition | Application of a negative potential | Hg²⁺ ions in the solution are reduced and accumulate on the working electrode surface (e.g., Hg²⁺ + 2e⁻ → Hg⁰). nih.gov |

| 3. Quiescent Period | Stirring is stopped | Allows the solution to become still before measurement. |

| 4. Stripping | Potential is scanned in the positive direction | The deposited mercury is re-oxidized (stripped) from the electrode (Hg⁰ → Hg²⁺ + 2e⁻), generating a measurable current. nih.gov |